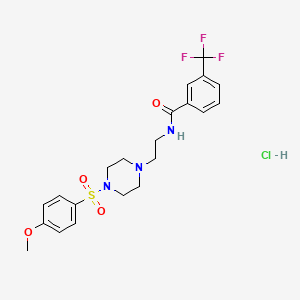

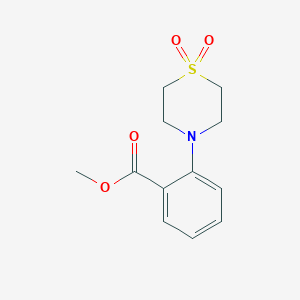

![molecular formula C17H23N3O2 B3000963 N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide CAS No. 866010-13-1](/img/structure/B3000963.png)

N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

Research has shown that N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide exhibits inhibitory effects on chitinase 3 like 1 (CHI3L1) expression. It reduces memory impairment induced by amyloid beta (Aβ) in animal models. Additionally, it suppresses Aβ-induced β-secretase activity and Aβ generation .

科学的研究の応用

Anticonvulsant Activity

N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide and its derivatives have been explored for their potential anticonvulsant effects. For instance, 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides, synthesized from similar quinazolinyl compounds, have demonstrated moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).

Pharmacological Study for Analgesic and Anti-inflammatory Activities

Related compounds, such as ethyl 1-methyl-5-[4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates, have been tested for their analgesic and anti-inflammatory activities. Some derivatives proved more active than traditional drugs like acetylsalicylic acid in specific tests, indicating the potential therapeutic use of quinazolinyl compounds in pain and inflammation management (Daidone et al., 1994).

Synthesis for Peptidomimetic Building Blocks

Synthesis of derivatives, like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, from this compound, serves as novel peptidomimetic building blocks. These compounds have potential applications in developing peptide-based therapeutics (Marinko et al., 2000).

Thymidylate Synthase Inhibitors

Some quinazoline antifolates, synthesized by modifying the this compound structure, have shown potential as thymidylate synthase inhibitors. These are explored for their potential use in cancer treatment due to their cytotoxic properties against certain cell lines (Hughes et al., 1990).

H1-Antihistaminic Potencies

The synthesis of (2-substituted-3,4-dihydro-4-oxo-quinazolin-3-yl) acetates and their testing for H1-antihistaminic potencies revealed that certain quinazolinonyl compounds have higher potencies than others in this series. This suggests potential applications in allergy treatment (Rao & Reddy, 1993).

作用機序

The compound’s mechanism of action involves inhibiting NF-κB-mediated CHI3L1 expression , which plays a role in neuroinflammation and memory dysfunction associated with Alzheimer’s disease. By modulating these pathways, it prevents excessive accumulation of Aβ fibrils and subsequent neurodegeneration .

特性

IUPAC Name |

N-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]-N-pentylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-4-5-8-11-20(13(3)21)12(2)16-18-15-10-7-6-9-14(15)17(22)19-16/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXINUBRNIDBXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C(C)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B3000885.png)

![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B3000886.png)

![2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B3000890.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000891.png)

![[(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride](/img/structure/B3000893.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B3000895.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3000897.png)

![1H-Indol-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3000901.png)

![8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000903.png)